molecular formula C24H23NO4 B1611475 N-Trityl-L-glutamic acid CAS No. 80514-73-4

N-Trityl-L-glutamic acid

Cat. No. B1611475
CAS RN: 80514-73-4
M. Wt: 389.4 g/mol
InChI Key: RVPIRNLBYNVMIY-NRFANRHFSA-N
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Description

N-Trityl-L-glutamic acid is a compound with the molecular formula C24H23NO4 and a molecular weight of 389.44400 . It is also known by other names such as (2S)-2-(tritylamino)pentanedioic acid . The trityl group in this compound is known for its various uses such as a protective group, a catalyst for C–C bond formation, and in polymer and peptide synthesis .


Synthesis Analysis

The synthesis of N-Trityl-L-glutamic acid involves the reaction of aliphatic and aromatic secondary and tertiary N-tritylamines with lithium powder and a catalytic amount of naphthalene, leading to reductive detritylation affording the corresponding amines . This process has been documented in the literature .


Molecular Structure Analysis

The molecular structure of N-Trityl-L-glutamic acid consists of 24 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact mass of the molecule is 389.16300 .


Chemical Reactions Analysis

The trityl group in N-Trityl-L-glutamic acid can be selectively removed in the presence of an allyl or a benzyl group . This process involves the reaction of N-tritylamines with lithium powder and a catalytic amount of naphthalene .

Safety And Hazards

While specific safety data for N-Trityl-L-glutamic acid was not found, it’s generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The trityl group, a component of N-Trityl-L-glutamic acid, has several uses in chemical processes, including as a protective group, a catalyst for C–C bond formation, and in polymer and peptide synthesis . This suggests potential future directions for the use of N-Trityl-L-glutamic acid in these areas.

properties

IUPAC Name

(2S)-2-(tritylamino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c26-22(27)17-16-21(23(28)29)25-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,25H,16-17H2,(H,26,27)(H,28,29)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPIRNLBYNVMIY-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456787
Record name N-TRITYL-L-GLUTAMIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Trityl-L-glutamic acid

CAS RN

80514-73-4
Record name N-TRITYL-L-GLUTAMIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
G Karigiannis, N Karamanos… - Acta Chemka …, 1995 - actachemscand.org
GW and Aaberg, A., 1995. Facile Preparation of the 1-Hydroxybenzotriazolyl Ester of. N-Tritylpyroglutamic Acid and its Application to the Synthesis of TRH,[D-His2] TRH and Analogues …
Number of citations: 15 actachemscand.org
CH Hassall, DI John - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… The methyl ester of (+)-hypoglycin A was condensed with the triethylamine salt of N-trityl-L-glutamic acid in the presence of dicyclohexylcarbodi-imide. The product was saponified with …
Number of citations: 9 pubs.rsc.org
M Inoue, J Hiratake, K Sakata - Bioscience, biotechnology, and …, 1999 - jstage.jst.go.jp
… N—Trityl-L-glutamic acid dimethyl ester was treated with lithio(difluoromethy1)phosphonate8) to give 3. Deprotection by Me3Si-I and alkaline hydrolysis, and subsequent cation—…
Number of citations: 18 www.jstage.jst.go.jp
MW Holladay - 1982 - search.proquest.com
quality of the material submitted. Page 1 INFORMATION TO USERS This reproduction was made from a copy of a document sent to us for microfilming. While the most advanced …
Number of citations: 2 search.proquest.com
C Ressler - Journal of the American Chemical Society, 1960 - ACS Publications
… In the presence of bulky trityl groups, the 7-carboxyl group of N-trityl-Lglutamic acid has been coupled selectively with ethyl S-trityl-Lcysteinyglycinate using dicyclohexylcarbodiimide in …
Number of citations: 21 pubs.acs.org
C Itami, H Matsunaga, T Sawada, H Sakurai… - Biochemical and …, 1993 - Elsevier
… To confirm the chemical structure of the ligand, we prepared pyrimine chemically by Claisen condensation of methyl picolinate with N-tritylL-glutamic acid dimethylester as reported by …
Number of citations: 35 www.sciencedirect.com
HQ Cao, JK Li, FG Zhang, D Cahard… - Advanced Synthesis & …, 2021 - Wiley Online Library
Chiral amino acids featuring a phosphonate pendant arm are an important type of biologically active scaffold. Here in this review, we comprehensively summarize the modern synthetic …
Number of citations: 23 onlinelibrary.wiley.com
T KASAI, PO LARSEN - … Naturstoffe/Progress in the Chemistry of …, 2012 - books.google.com
… In a second synthesis, the methyl ester of hypoglycine A was condensed with the triethylamine salt of N-trityl-L-glutamic acid in the presence of dicyclohexylcarbodiimide. The ester …
Number of citations: 0 books.google.com
FHC Stewart - Australian Journal of Chemistry, 1980 - CSIRO Publishing
… * An example of preferential N,N'-dicyclohexylcarbodiimide coupling of the y-carboxyl group in N-trityl-L-glutamic acid has been reported.13 This selectivity was promoted by the steric …
Number of citations: 2 www.publish.csiro.au
J Hiratake - Journal of Synthetic Organic Chemistry, Japan, 2002 - jstage.jst.go.jp
… N-Trityl-L-glutamic acid dimethyl ester was treated with lithio(difluoromethyl)phosphonate37 to give the difluoromethyl ketone 47 in 83% yield. The sterically hindered N-trityl group …
Number of citations: 4 www.jstage.jst.go.jp

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